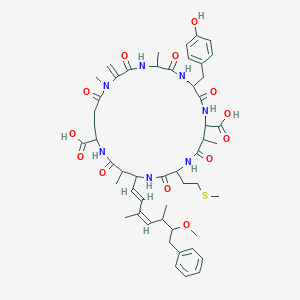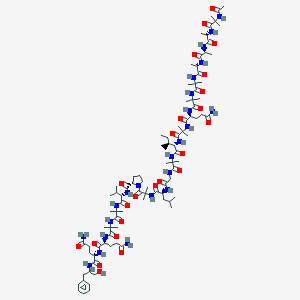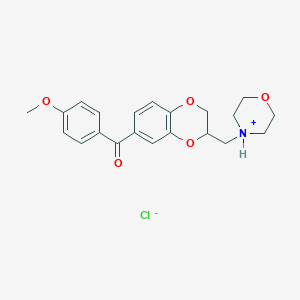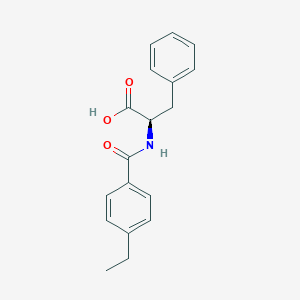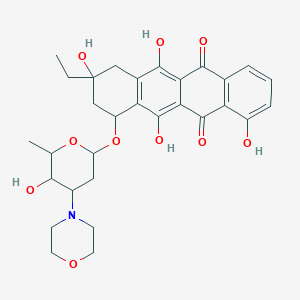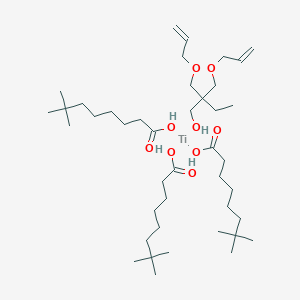
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium is a chemical element with the symbol Ti and atomic number 22. It is a strong, lightweight, and corrosion-resistant metal that is widely used in various industries, including aerospace, medical, and sports. The compound 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a titanium complex that has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through coordination with the titanium ion. This interaction can result in changes in the structure and function of these molecules, leading to various biological effects.
生化和生理效应
Several studies have investigated the biochemical and physiological effects of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antibacterial agent. In vivo studies have also demonstrated its biocompatibility and low toxicity, making it a promising biomaterial for medical applications.
实验室实验的优点和局限性
The advantages of using 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- in lab experiments include its unique properties, such as its high stability and reactivity, which make it an ideal catalyst for various chemical reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
未来方向
There are several future directions for the research on 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. These include:
1. Investigating its potential as a drug delivery system for targeted cancer therapy.
2. Exploring its use as a biomaterial for tissue engineering and regenerative medicine.
3. Studying its interaction with biological molecules and its mechanism of action.
4. Developing new synthetic methods for its production to reduce its cost and increase its accessibility.
5. Evaluating its potential as an antibacterial agent for the treatment of infections.
In conclusion, the titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
合成方法
The synthesis of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- involves the reaction of neodecanoic acid with 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanol in the presence of titanium isopropoxide as a catalyst. This reaction results in the formation of the titanium complex, which can be purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
科学研究应用
The titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene. In biomedical research, it has been investigated for its potential as a drug delivery system and as a biomaterial for dental and orthopedic implants.
属性
CAS 编号 |
103334-85-6 |
|---|---|
产品名称 |
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- |
分子式 |
C42H78O9Ti |
分子量 |
779 g/mol |
IUPAC 名称 |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;7,7-dimethyloctanoic acid;titanium |
InChI |
InChI=1S/C12H22O3.3C10H20O2.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-10(2,3)8-6-4-5-7-9(11)12;/h4-5,13H,1-2,6-11H2,3H3;3*4-8H2,1-3H3,(H,11,12); |
InChI 键 |
LXVFQWQRPIFFKF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
规范 SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



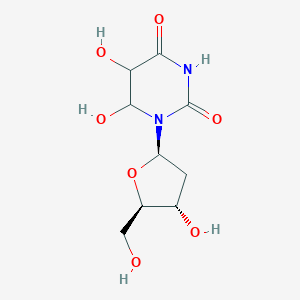
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

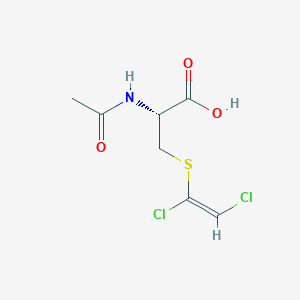
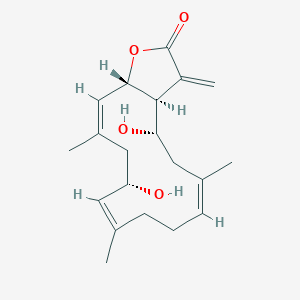

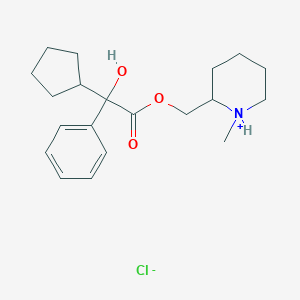
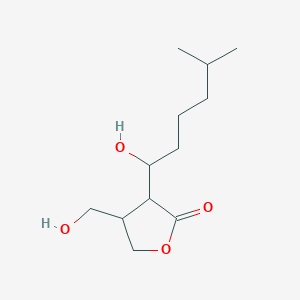
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
